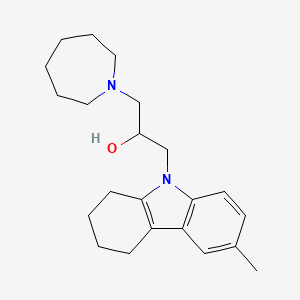![molecular formula C20H21BrN2O2 B11579918 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11579918.png)
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a brominated phenoxy group, a tert-butyl group, and a methyl-substituted phenyl ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the bromination of 4-tert-butylphenol to obtain 2-bromo-4-tert-butylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride.
-
Oxadiazole Ring Formation: : The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the brominated phenol with an appropriate nitrile oxide precursor under cyclization conditions. Common reagents for this step include hydroxylamine hydrochloride and sodium acetate in an organic solvent like ethanol.
-
Final Coupling Reaction: : The final step is the coupling of the oxadiazole intermediate with 3-methylbenzyl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
-
Coupling Reactions: : The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This involves palladium catalysts and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Coupling: Palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in toluene or ethanol.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Oxidized oxadiazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Coupling: Biaryl or diaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential biological activities, including enzyme inhibition, receptor binding, and as a scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the brominated phenoxy and tert-butyl groups, resulting in different reactivity and properties.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Similar structure but with different substituents, affecting its chemical behavior and applications.
2,5-Diphenyl-1,2,4-oxadiazole: A more symmetrical compound with distinct electronic properties.
Uniqueness
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and tert-butyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H21BrN2O2 |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21BrN2O2/c1-13-6-5-7-14(10-13)19-22-18(25-23-19)12-24-17-9-8-15(11-16(17)21)20(2,3)4/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
RTYCQFPRLLCEOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579835.png)
![N-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]adamantane-1-carboxamide](/img/structure/B11579841.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11579844.png)
![3-(4-methoxyphenyl)-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11579851.png)
![(5Z)-2-(4-fluorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579858.png)
![(3Z)-5-bromo-1-butyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11579870.png)

![(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11579886.png)
![4-[5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline](/img/structure/B11579887.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11579889.png)
![N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11579894.png)
![(2E)-N-benzyl-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579897.png)
![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579903.png)
![N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11579904.png)
